Poly(N-isopropylacrylamide-co-butyl methacrylate)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Poly(N-isopropylacrylamide-co-butyl methacrylate), also known as P(NIPAM-co-BMA), is a copolymer that has been widely studied for its unique thermo-responsive properties. It is a water-soluble polymer that exhibits a lower critical solution temperature (LCST) at around 32°C. Below this temperature, the polymer is hydrophilic and soluble, but above this temperature, it becomes hydrophobic and precipitates out of solution. This behavior has made P(NIPAM-co-BMA) a popular material for various scientific research applications.

作用機序

The mechanism of action of P(NIPAM-co-BMA) is based on its thermo-responsive properties. Below the LCST, the polymer is hydrophilic and soluble, allowing it to interact with aqueous environments. Above the LCST, the polymer becomes hydrophobic and precipitates out of solution, which can be used to control drug release or cell adhesion.

生化学的および生理学的効果

P(NIPAM-co-BMA) has been shown to be biocompatible and non-toxic, making it a promising material for biomedical applications. It has been used in various in vitro and in vivo studies, demonstrating its ability to control cell adhesion, growth, and differentiation. However, further studies are needed to fully understand the long-term effects of P(NIPAM-co-BMA) on biological systems.

実験室実験の利点と制限

One advantage of P(NIPAM-co-BMA) is its thermo-responsive properties, which can be used to control drug release or cell adhesion. It is also a water-soluble polymer, making it easy to handle and work with in the laboratory. However, one limitation is its sensitivity to pH and ionic strength, which can affect its thermo-responsive properties. Additionally, its hydrophobicity can make it difficult to dissolve in some solvents.

将来の方向性

There are many potential future directions for P(NIPAM-co-BMA) research. One area of interest is the development of new drug delivery systems that can release drugs in response to specific stimuli, such as changes in pH or light. Another area is the use of P(NIPAM-co-BMA) in tissue engineering, where its hydrophilic and hydrophobic properties can be used to control cell behavior and tissue growth. Additionally, P(NIPAM-co-BMA) can be used as a transducer in biosensors to detect changes in temperature or pH. Further studies are needed to fully understand the potential applications of P(NIPAM-co-BMA) in these areas.

合成法

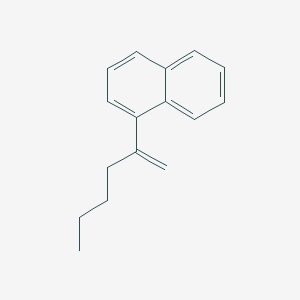

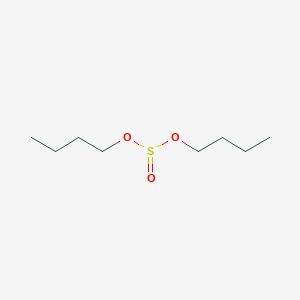

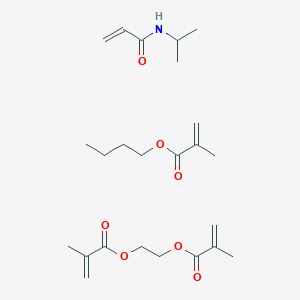

P(NIPAM-co-BMA) can be synthesized using a variety of methods, including free radical polymerization, atom transfer radical polymerization, and reversible addition-fragmentation chain transfer polymerization. The most common method is free radical polymerization, which involves the use of a radical initiator to initiate the polymerization reaction. The monomers, N-isopropylacrylamide and butyl methacrylate, are then added to the reaction mixture and allowed to polymerize.

科学的研究の応用

P(NIPAM-co-BMA) has been used in a wide range of scientific research applications, including drug delivery, tissue engineering, and biosensors. Its thermo-responsive properties make it an ideal material for drug delivery systems that can release drugs in response to temperature changes in the body. It has also been used to create scaffolds for tissue engineering, as its hydrophilic and hydrophobic properties can be used to control cell adhesion and growth. In biosensors, P(NIPAM-co-BMA) has been used as a transducer to detect changes in temperature or pH.

特性

CAS番号 |

111984-73-7 |

|---|---|

製品名 |

Poly(N-isopropylacrylamide-co-butyl methacrylate) |

分子式 |

C24H39NO7 |

分子量 |

453.6 g/mol |

IUPAC名 |

butyl 2-methylprop-2-enoate;2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate;N-propan-2-ylprop-2-enamide |

InChI |

InChI=1S/C10H14O4.C8H14O2.C6H11NO/c1-7(2)9(11)13-5-6-14-10(12)8(3)4;1-4-5-6-10-8(9)7(2)3;1-4-6(8)7-5(2)3/h1,3,5-6H2,2,4H3;2,4-6H2,1,3H3;4-5H,1H2,2-3H3,(H,7,8) |

InChIキー |

ZKQAGSRSPSPPSA-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C(=C)C.CC(C)NC(=O)C=C.CC(=C)C(=O)OCCOC(=O)C(=C)C |

正規SMILES |

CCCCOC(=O)C(=C)C.CC(C)NC(=O)C=C.CC(=C)C(=O)OCCOC(=O)C(=C)C |

同義語 |

poly(IPAAM-co-BMA) poly(N-isopropylacrylamide-co-butyl methacrylate) poly(NIP3AAm-co-BMA) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate](/img/structure/B45679.png)

![4-(Pyrido[3,4-e][1,2,4]triazin-3-yl)benzonitrile](/img/structure/B45681.png)

![4-[(2-Methoxyphenoxy)methyl]piperidine](/img/structure/B45683.png)

![7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B45686.png)

![5-Amino-3-cyano-4-iodo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole](/img/structure/B45687.png)